8Beta-Hydroxy Naltrexone
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Overview
Description
8Beta-Hydroxy Naltrexone is a derivative of naltrexone, an opioid antagonist widely used in the treatment of opioid and alcohol dependence. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8Beta-Hydroxy Naltrexone typically involves the hydroxylation of naltrexone. One common method includes the use of catalytic enantioselective Sharpless dihydroxylation to introduce the hydroxyl group at the beta position. This process involves the use of osmium tetroxide (OsO4) and a chiral ligand, followed by oxidative cleavage to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8Beta-Hydroxy Naltrexone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
8Beta-Hydroxy Naltrexone has a wide range of scientific research applications:
Mechanism of Action
8Beta-Hydroxy Naltrexone exerts its effects primarily through competitive antagonism at the mu, kappa, and delta opioid receptors. By binding to these receptors, it blocks the effects of endogenous opioids, thereby reducing the euphoric and reinforcing effects associated with opioid use. This mechanism is similar to that of naltrexone, but the presence of the hydroxyl group may confer additional pharmacological properties .
Comparison with Similar Compounds
Naltrexone: The parent compound, widely used in the treatment of opioid and alcohol dependence.
Naloxone: Another opioid antagonist used primarily for the reversal of opioid overdose.
Methylnaltrexone: A derivative used to treat opioid-induced constipation without affecting analgesia.
Uniqueness: 8Beta-Hydroxy Naltrexone is unique due to the presence of the hydroxyl group at the beta position, which may enhance its binding affinity and selectivity for opioid receptors. This modification can potentially lead to improved therapeutic outcomes and reduced side effects compared to its analogs .
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4R,4aS,5S,7aR,12bS)-3-(cyclopropylmethyl)-4a,5,9-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO5/c22-12-4-3-11-7-14-20(25)15(24)8-13(23)18-19(20,16(11)17(12)26-18)5-6-21(14)9-10-1-2-10/h3-4,10,14-15,18,22,24-25H,1-2,5-9H2/t14-,15+,18+,19+,20+/m1/s1 |
InChI Key |
GEJUGVQZUBDPAB-KRUJCJHPSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)C[C@@H]([C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CC(C3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Origin of Product |
United States |
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